N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide
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Overview
Description
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide is a complex organic compound that features a unique combination of bromothiophene, thiazole, and dichlorobenzamide moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Bromothiophene Intermediate: The bromothiophene moiety can be synthesized by brominating thiophene using bromine or N-bromosuccinimide in an appropriate solvent such as dichloromethane.
Thiazole Ring Formation: The bromothiophene intermediate is then reacted with thioamide and an appropriate base to form the thiazole ring.
Coupling with Dichlorobenzamide: The final step involves coupling the thiazole intermediate with 3,5-dichlorobenzoyl chloride in the presence of a base such as triethylamine to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and solvents is crucial to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the thiophene ring can be substituted with different nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex structures.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate can be employed.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly used.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted thiophene derivatives, while coupling reactions can produce more complex aromatic compounds .
Scientific Research Applications
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to interact with specific molecular targets.
Materials Science: The compound is used in the development of organic semiconductors and photovoltaic materials.
Biological Studies: It serves as a probe in biological assays to study enzyme interactions and cellular pathways.
Mechanism of Action
The mechanism of action of N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites . These interactions can lead to changes in cellular pathways and biological responses.
Comparison with Similar Compounds
Similar Compounds
N-(4-bromophenyl)-1-(3-bromothiophen-2-yl)methanimine: This compound shares the bromothiophene moiety but differs in the presence of a methanimine group instead of the thiazole and dichlorobenzamide groups.
5-(4-bromophenyl)-3-aryl[1,2,4]triazolo[4,3-c]quinazoline: This compound contains a bromophenyl group and a triazoloquinazoline core, making it structurally similar but functionally different.
Uniqueness
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide is unique due to its combination of bromothiophene, thiazole, and dichlorobenzamide moieties. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds, making it a valuable target for research and development.
Properties
IUPAC Name |
N-[4-(5-bromothiophen-2-yl)-1,3-thiazol-2-yl]-3,5-dichlorobenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H7BrCl2N2OS2/c15-12-2-1-11(22-12)10-6-21-14(18-10)19-13(20)7-3-8(16)5-9(17)4-7/h1-6H,(H,18,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YWWMHEMLGRTYSY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(SC(=C1)Br)C2=CSC(=N2)NC(=O)C3=CC(=CC(=C3)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H7BrCl2N2OS2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.2 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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